1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine

Medicinal Chemistry Structure-Activity Relationship Piperazine Pharmacophore

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine (CAS 606945-37-3) belongs to the 1-arylsulfonyl-4-phenylpiperazine class, characterized by a phenylpiperazine core sulfonylated with a 4-(2-chlorophenoxy)phenyl moiety. The compound has the molecular formula C22H21ClN2O3S and a molecular weight of approximately 428.9 g/mol.

Molecular Formula C22H21ClN2O3S
Molecular Weight 428.93
CAS No. 606945-37-3
Cat. No. B2452539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine
CAS606945-37-3
Molecular FormulaC22H21ClN2O3S
Molecular Weight428.93
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
InChIInChI=1S/C22H21ClN2O3S/c23-21-8-4-5-9-22(21)28-19-10-12-20(13-11-19)29(26,27)25-16-14-24(15-17-25)18-6-2-1-3-7-18/h1-13H,14-17H2
InChIKeyDNXZRRNFKOZYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine (CAS 606945-37-3): Procurement-Relevant Baseline


1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine (CAS 606945-37-3) belongs to the 1-arylsulfonyl-4-phenylpiperazine class, characterized by a phenylpiperazine core sulfonylated with a 4-(2-chlorophenoxy)phenyl moiety. The compound has the molecular formula C22H21ClN2O3S and a molecular weight of approximately 428.9 g/mol [1]. Its structure features a diaryl ether linkage (2-chlorophenoxy) at the para-position of the benzenesulfonyl group, which differentiates it significantly from simpler 1-arylsulfonyl-4-phenylpiperazine analogs [2]. The compound is catalogued in the ZINC15 database (ZINC14246439) with a computed logP of 4.688 and a topological polar surface area (tPSA) of 75 Ų [2]. As of 2026, ChEMBL reports no experimentally validated biological activity for this specific structure, and it has not appeared in any peer-reviewed publication or clinical trial [2].

Why Generic 1-Arylsulfonyl-4-phenylpiperazines Cannot Substitute for CAS 606945-37-3 in Research Procurement


The 4-(2-chlorophenoxy)phenylsulfonyl motif in CAS 606945-37-3 introduces structural and physicochemical features that are absent in commercially prevalent 1-arylsulfonyl-4-phenylpiperazine analogs such as 1-[(4-chlorophenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-55-1) . The diaryl ether spacer increases the molecular length, rotational degrees of freedom, and lipophilicity relative to the direct aryl-sulfonyl attachment found in the comparator, which alters both the conformational landscape and predicted ADME profile [1]. Interchanging these compounds would confound structure–activity relationship (SAR) studies, particularly in campaigns targeting protein–protein interaction surfaces or lipophilic binding pockets where the extended 4-(2-chlorophenoxy)phenyl group may be a critical pharmacophoric element [2]. Furthermore, the target compound is registered in screening databases as part of a focused assay for RMI–FANCM (MM2) interaction inhibitors [3], and replacement with a structurally distinct analog would invalidate direct comparison with this screen.

Product-Specific Quantitative Evidence Guide for CAS 606945-37-3 vs. Closest Analogs


Structural Differentiation: 4-(2-Chlorophenoxy)phenylsulfonyl vs. 4-Chlorophenylsulfonyl Motif

CAS 606945-37-3 incorporates a 4-(2-chlorophenoxy)phenylsulfonyl group where the chlorine is positioned ortho on a terminal phenyl ring connected through a phenoxy ether spacer, in contrast to the directly attached 4-chlorophenylsulfonyl group of CAS 324777-55-1. This results in a significantly extended aromatic system (4 rings vs. 3 rings), a higher molecular weight (428.9 vs. 336.8 g/mol), and an additional hydrogen bond acceptor (ether oxygen) [1]. The conformational flexibility introduced by the diaryl ether linkage differentiates the target compound from the more rigid comparator, which may affect target binding and selectivity. This structural comparison is qualitative; no quantitative binding data exist for either compound against a common target.

Medicinal Chemistry Structure-Activity Relationship Piperazine Pharmacophore

Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Direct Analog

The target compound exhibits computed logP of 4.688 (ZINC15) and tPSA of 75 Ų [1]. In contrast, the simpler 1-[(4-chlorophenyl)sulfonyl]-4-phenylpiperazine (CAS 324777-55-1) has an estimated logP of approximately 3.2–3.5 (based on the substructure 1-(4-chlorobenzenesulfonyl)piperazine with logP 2.28 adjusted for additional phenyl) [2]. The ~1.2–1.5 log unit increase in lipophilicity arises from the extra aromatic ring and chlorophenoxy group and moves the compound into a higher lipophilicity space (logP > 4), which is typically associated with increased membrane permeability but also elevated risk of metabolic clearance and solubility limitations. The tPSA of 75 Ų remains within favorable oral absorption range (<140 Ų), comparable to the estimated ~58 Ų for the comparator. No experimental logD7.4 or solubility data are publicly available for either compound.

ADME Prediction Drug-Likeness Physicochemical Profiling

Biological Annotation Status: Uncharacterized Probe vs. Functionally Validated Class Members

ChEMBL 20 contains no experimentally measured activity for CAS 606945-37-3 (ZINC14246439), and the compound has not been cited in any indexed publication [1]. In contrast, structurally related 1-arylsulfonyl-4-phenylpiperazines such as 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine have well-characterized biological activities, including Hedgehog signaling activation via Smoothened binding and mitigation of gastrointestinal acute radiation syndrome in mice [2]. The lack of prior characterization makes CAS 606945-37-3 a true ‘clean’ screening compound—free from activity annotation bias—which can be valuable for de novo phenotypic or target-based screening campaigns. However, it also means that no selectivity, toxicity, or in vivo data exist, and users must generate all pharmacological profiling de novo.

Chemical Probe Target Identification Screening Library

Assay-Specific Screening Registration: RMI–FANCM (MM2) Protein–Protein Interaction Inhibitor Screen

CAS 606945-37-3 was specifically registered in a Chemsrc-indexed bioassay (AID 1159607) designed to identify small-molecule inhibitors of the RMI–FANCM (MM2) protein–protein interaction [1]. The FANCM protein is a key component of the Fanconi anemia DNA repair pathway, and inhibitors of its interaction with RMI are of interest in synthetic lethality strategies in oncology [2]. No quantitative results (e.g., % inhibition or IC50) are publicly disclosed for this screen. The registration alone indicates that the compound was either selected as a candidate from a virtual screen or submitted as part of a focused library, distinguishing it from general-purpose 1-arylsulfonyl-4-phenylpiperazines that have not been linked to this target class.

Protein-Protein Interaction FANCM DNA Repair Screening

Best Research and Industrial Application Scenarios for CAS 606945-37-3 Procurement


De Novo Phenotypic Screening for DNA Repair Pathway Modulators

Because CAS 606945-37-3 is registered in a RMI–FANCM (MM2) PPI inhibitor screen [1] and has zero prior biological annotation [2], it is ideally suited as a starting point for phenotypic screening campaigns focused on DNA damage response and Fanconi anemia pathway modulation. Its uncharacterized status minimizes annotation bias, enabling unbiased hit identification.

Structure-Activity Relationship (SAR) Studies Requiring the 4-(2-Chlorophenoxy)phenylsulfonyl Pharmacophore

When an SAR program requires the extended 4-(2-chlorophenoxy)phenylsulfonyl motif for patent differentiation or binding pocket complementarity, CAS 606945-37-3 serves as the core scaffold. Its structural features—the ortho-chloro diaryl ether and elevated logP of 4.688 [3]—cannot be replicated by the 4-chlorophenylsulfonyl analog (CAS 324777-55-1), making procurement of the specific compound essential for valid SAR conclusions.

Computational Chemistry and Virtual Screening Library Expansion

The compound is catalogued in ZINC15 (ZINC14246439) with computed 3D representations [3] and is available on-demand, making it suitable for inclusion in diversity-oriented virtual screening libraries that require novel chemotypes with moderate tPSA (75 Ų) and elevated logP (~4.7). Its structural uniqueness within the 1-arylsulfonyl-4-phenylpiperazine subspace supports library enrichment strategies.

Chemical Biology Probe Development with Clean Annotation Background

For chemical biology programs seeking to develop novel probes against uncharacterized targets, CAS 606945-37-3 offers the advantage of having no pre-existing activity annotations in ChEMBL [2], avoiding the confounding effects of pleiotropic pharmacology that often complicate well-studied class members such as 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine [4].

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